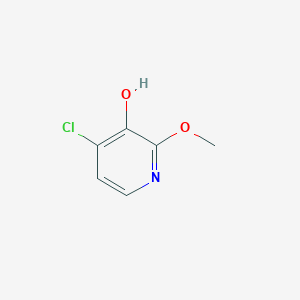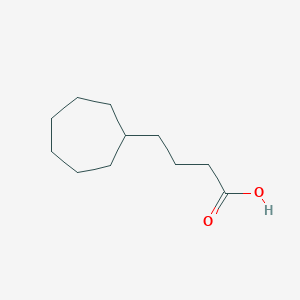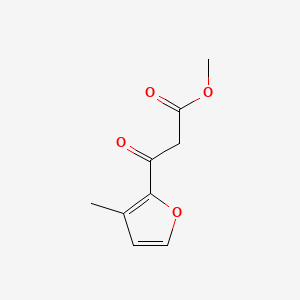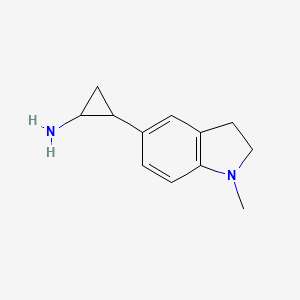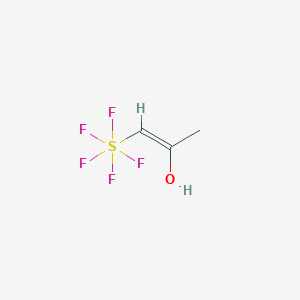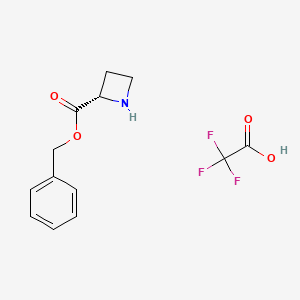
n1,6-Dimethylbenzene-1,3-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n1,6-Dimethylbenzene-1,3-disulfonamide: is an organic compound with the molecular formula C8H12N2O4S2 It is a derivative of benzene, featuring two sulfonamide groups and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n1,6-Dimethylbenzene-1,3-disulfonamide typically involves the sulfonation of 1,6-dimethylbenzene (also known as p-xylene) followed by the introduction of sulfonamide groups. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. The subsequent introduction of sulfonamide groups can be achieved through reactions with amines under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where p-xylene is treated with sulfonating agents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions: n1,6-Dimethylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.
Substitution: The methyl and sulfonamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: n1,6-Dimethylbenzene-1,3-disulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of pharmaceuticals and bioactive molecules. Its sulfonamide groups are of particular interest due to their presence in many drugs, including antibiotics and diuretics.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which n1,6-Dimethylbenzene-1,3-disulfonamide exerts its effects depends on its specific application. In chemical reactions, its sulfonamide groups can act as nucleophiles or electrophiles, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
n1,n1-Dimethylbenzene-1,4-disulfonamide: This compound has a similar structure but with sulfonamide groups at different positions on the benzene ring.
n1,n1-Dimethylbenzene-1,2-disulfonamide: Another isomer with sulfonamide groups in different positions.
Uniqueness: n1,6-Dimethylbenzene-1,3-disulfonamide is unique due to its specific arrangement of methyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific reactivity patterns are required.
特性
分子式 |
C8H12N2O4S2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
3-N,4-dimethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-6-3-4-7(15(9,11)12)5-8(6)16(13,14)10-2/h3-5,10H,1-2H3,(H2,9,11,12) |
InChIキー |
BKEWPRDEZPVBEF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
